molecular formula C62H90Cl2N14O13 B14429998 7-Ornithine-tyrocidine A CAS No. 79774-99-5

7-Ornithine-tyrocidine A

Cat. No.: B14429998
CAS No.: 79774-99-5
M. Wt: 1310.4 g/mol
InChI Key: BJGZPJZVPXZFGE-DHNREBSVSA-N
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Description

7-Ornithine-tyrocidine A is a cyclic decapeptide antibiotic produced by the bacterium Brevibacillus brevis. It is part of the tyrocidine family, which is known for its potent antimicrobial properties. This compound is particularly notable for its ability to disrupt bacterial cell membranes, making it a valuable tool in the fight against various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ornithine-tyrocidine A involves non-ribosomal peptide synthetases (NRPSs), which are large, modular enzymes that assemble the peptide in a stepwise fashion. The process begins with the activation of amino acids by adenylation, followed by their transfer to a peptidyl carrier protein (PCP) domain. The amino acids are then condensed into a growing peptide chain, which is eventually cyclized to form the final product .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Brevibacillus brevis. The bacteria are cultured in nutrient-rich media, and the production of the peptide is induced during the late logarithmic growth phase. The peptide is then extracted and purified using techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: 7-Ornithine-tyrocidine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, and specificity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced antimicrobial properties and stability .

Scientific Research Applications

7-Ornithine-tyrocidine A has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and cyclization mechanisms.

    Biology: The compound is employed in research on bacterial cell membrane disruption

Properties

CAS No.

79774-99-5

Molecular Formula

C62H90Cl2N14O13

Molecular Weight

1310.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(Z,2S)-5-amino-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopent-3-en-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanediamide;dihydrochloride

InChI

InChI=1S/C62H88N14O13.2ClH/c1-36(2)30-46(58(85)74-49(33-39-16-9-6-10-17-39)62(89)76-29-13-20-50(76)60(87)73-47(31-38-14-7-5-8-15-38)57(84)68-41(35-77)18-11-27-63)71-55(82)44(19-12-28-64)70-61(88)53(37(3)4)75-59(86)48(32-40-21-23-42(78)24-22-40)72-56(83)45(25-26-51(66)79)69-54(81)43(65)34-52(67)80;;/h5-10,12,14-17,19,21-24,35-37,41,43-50,53,78H,11,13,18,20,25-34,63-65H2,1-4H3,(H2,66,79)(H2,67,80)(H,68,84)(H,69,81)(H,70,88)(H,71,82)(H,72,83)(H,73,87)(H,74,85)(H,75,86);2*1H/b19-12-;;/t41-,43-,44-,45-,46-,47-,48-,49+,50-,53-;;/m0../s1

InChI Key

BJGZPJZVPXZFGE-DHNREBSVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN)C=O)NC(=O)[C@H](/C=C\CN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)N.Cl.Cl

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN)C=O)NC(=O)C(C=CCN)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N.Cl.Cl

Origin of Product

United States

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